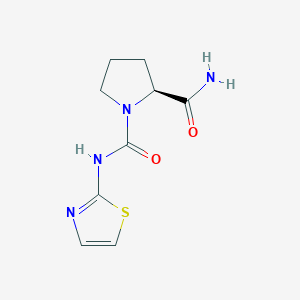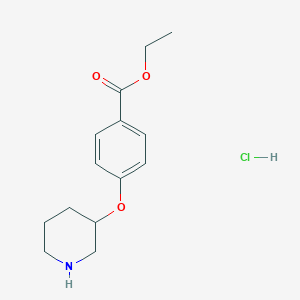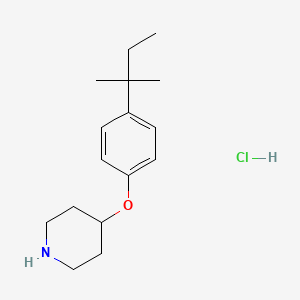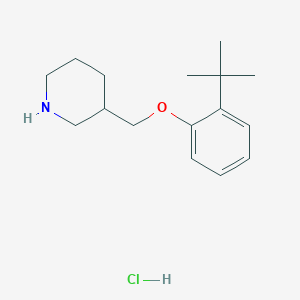
(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide
Vue d'ensemble
Description
“(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide” is a derivative that targets PI3Kα/HDAC6 . It has been considered as a promising target for cancer therapy . A series of these derivatives have been developed as a new class of anticancer agents .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available resources. It’s known that these derivatives exert dual-target inhibitory activities .Applications De Recherche Scientifique
Industrial Waste Treatment
- Magnetic Nanoadsorbent for Heavy Metal Removal : A novel magnetic nanoadsorbent modified with a derivative of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide showed effectiveness in removing Zn2+ and Cd2+ ions from industrial waste, demonstrating high adsorption capacity, stability, and ease of synthesis (Zargoosh et al., 2015).
Quantum Chemical Analysis and Tautomerism
- Divalent N(I) Character and Tautomerism : Quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a related compound, revealed dynamic tautomerism and divalent N(I) character, suggesting potential in chemical synthesis and material science applications (Bhatia et al., 2013).
Antimicrobial Activity
- Antimicrobial Applications of Ligand Complexes : Complexes of this compound derivatives with metals like Cu, Ni, and Fe were synthesized and exhibited moderate antimicrobial activity against various bacterial strains (Kumar et al., 2020).
- Antibacterial and Antituberculosis Activity : Compounds such as spirooxindolo-pyrrolidine and pyrrolizine derivatives showed notable activity against Mycobacterium tuberculosis, indicating potential in developing new antimycobacterial agents (Rajesh et al., 2011).
Antitumor Activity
- Antitumor Studies of Zinc(II) Complexes : Zinc(II) complexes with pyridine thiazole derivatives demonstrated enhanced bioactivity against certain bacteria and cancer cell lines compared to free ligands, indicating their potential in developing new bioactive materials (Xun-Zhong et al., 2020).
- Synthesis and Antitumor Activity of Nortopsentin Analogues : Novel nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, exhibited significant inhibitory effects on diffuse malignant peritoneal mesothelioma, a rare and rapidly fatal disease (Carbone et al., 2013).
Other Applications
- Multigram Synthesis for Cross-Coupling Reactions : An efficient multigram synthesis of (S)-2-(2,4′-bithiazol-2-yl)pyrrolidine was achieved, which can be used in cross-coupling reactions (Just‐Baringo et al., 2011).
- Formation of Dibenzoxanthenes and Calixarenes : A study showed the potential of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in forming dibenzoxanthenes and calixarenes, suggesting applications in organic synthesis and material science (Gazizov et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of this compound are PI3Kα and HDAC6 . PI3Kα is a catalytic subunit of phosphatidylinositol 3-kinase (PI3K), which plays a key role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . HDAC6 is a histone deacetylase enzyme that is involved in the regulation of many cellular processes, including cell cycle progression and apoptosis .
Mode of Action
The compound exerts dual-target inhibitory activities on PI3Kα and HDAC6 . It binds to these targets, leading to a decrease in their enzymatic activities . This results in a decrease in intratumoral AKT phosphorylation, which is a key player in malignant processes .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is a key player in malignant processes . By inhibiting PI3Kα, the compound disrupts this pathway, leading to a decrease in cell growth and proliferation . The inhibition of HDAC6 can lead to an increase in acetylation levels, affecting various cellular processes .
Pharmacokinetics
The half-life of the compound is 17.5 ± 5.9 hours . There is no need for dose adaptation in mild and moderate renal impaired and mild to severe hepatic impaired patients .
Result of Action
The result of the compound’s action is a decrease in cell growth and proliferation, due to its effect on the PI3K/AKT/mTOR pathway . It also affects various cellular processes through its effect on HDAC6 .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide plays a crucial role in various biochemical reactions. It interacts with enzymes such as PI3Kα and HDAC6, exhibiting dual-target inhibitory activities . These interactions are essential for its function as a potential therapeutic agent, particularly in cancer treatment. The compound’s ability to inhibit these enzymes suggests its role in modulating key biochemical pathways involved in cell growth and survival.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to activate PI3K signaling, leading to cellular responses such as proliferation and neurite outgrowth . Additionally, its inhibitory effect on HDAC6 suggests a role in regulating gene expression and protein acetylation, which are critical for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PI3Kα and HDAC6, leading to the inhibition of their enzymatic activities . This inhibition results in decreased phosphorylation of downstream targets in the PI3K pathway and altered acetylation of histones and other proteins regulated by HDAC6. These molecular interactions contribute to the compound’s therapeutic potential in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism is influenced by its interactions with PI3Kα and HDAC6, which play critical roles in its biochemical activity . Understanding these metabolic pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its therapeutic effects, as they determine the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is critical for its interactions with target enzymes and proteins, ultimately determining its therapeutic efficacy.
Propriétés
IUPAC Name |
(2S)-1-N-(1,3-thiazol-2-yl)pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c10-7(14)6-2-1-4-13(6)9(15)12-8-11-3-5-16-8/h3,5-6H,1-2,4H2,(H2,10,14)(H,11,12,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGCNZSKZSFEPX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=NC=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)NC2=NC=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)

![3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397685.png)
![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)

![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)


![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)

![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)
![4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397698.png)
![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)